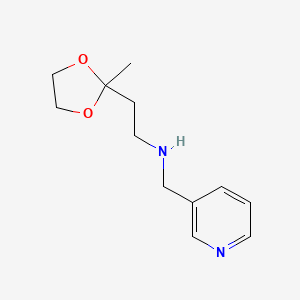![molecular formula C11H19N3O2 B6631825 2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine is a chemical compound that has gained significant attention in scientific research. This compound is also known as MDPV, which is a synthetic cathinone, a class of psychoactive substances that are structurally similar to amphetamines. MDPV has been found to have a high affinity for the dopamine and norepinephrine transporters, leading to its stimulant effects. In
Mecanismo De Acción
MDPV works by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in its stimulant effects, including increased energy, alertness, and euphoria. However, MDPV has also been found to have negative effects on the cardiovascular and nervous systems, which can lead to serious health consequences.
Biochemical and Physiological Effects
MDPV has been found to have a wide range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes changes in brain activity, leading to altered mood, perception, and behavior. In addition, MDPV has been found to have negative effects on the liver, kidney, and other organs, which can lead to long-term health consequences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. However, its negative effects on the cardiovascular and nervous systems can make it difficult to use in certain types of experiments, and its potential for abuse and addiction raises ethical concerns.
Direcciones Futuras
There are several future directions for MDPV research, including further exploration of its potential therapeutic applications, as well as its effects on the cardiovascular and nervous systems. In addition, there is ongoing research to develop new synthetic cathinones with improved safety profiles and therapeutic potential.
Conclusion
MDPV is a synthetic cathinone that has gained significant attention in scientific research. It has been found to have potential therapeutic applications, particularly in the treatment of depression and anxiety, but its negative effects on the cardiovascular and nervous systems raise concerns about its safety. Further research is needed to fully understand the biochemical and physiological effects of MDPV, and to develop new synthetic cathinones with improved safety profiles and therapeutic potential.
Métodos De Síntesis
MDPV can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and 4-methylpyrazole. The resulting product is then purified through recrystallization to obtain MDPV in its pure form.
Aplicaciones Científicas De Investigación
MDPV has been widely studied for its potential therapeutic applications, particularly in the treatment of certain psychiatric disorders such as depression and anxiety. It has been found to have antidepressant and anxiolytic effects in animal models, and there is ongoing research to explore its potential as a medication for these conditions.
Propiedades
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(15-5-6-16-11)3-4-12-7-10-8-13-14(2)9-10/h8-9,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJIQQVTNVZXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)
![5-[[(3-Methylthiophen-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631764.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)



